3-(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLIC ACID
Overview
Description
3-(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLIC ACID is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a chlorine atom and two methyl groups, along with a prop-2-enoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLIC ACID typically involves the reaction of 5-chloro-1,3-dimethylpyrazole with appropriate reagents to introduce the prop-2-enoic acid group. One common method involves the use of a base-catalyzed reaction with acrylonitrile followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLIC ACID involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrazole ring can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The prop-2-enoic acid moiety can also participate in hydrogen bonding and other interactions that contribute to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-dimethylpyrazole: This compound lacks the prop-2-enoic acid group but shares the pyrazole ring structure.
3-(5-chloro-1H-pyrazol-4-yl)prop-2-enoic acid: This compound is similar but lacks the methyl groups on the pyrazole ring.
Uniqueness
3-(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLIC ACID is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and methyl groups on the pyrazole ring, along with the prop-2-enoic acid moiety, makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-6(3-4-7(12)13)8(9)11(2)10-5/h3-4H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPSFNRSRKYGOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192310 | |
Record name | 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-68-2 | |
Record name | 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683274-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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